molecular formula C10H8ClNO2 B1418600 [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol CAS No. 1155531-69-3

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol

Cat. No. B1418600
M. Wt: 209.63 g/mol
InChI Key: SYNHPTPDCOUPLT-UHFFFAOYSA-N
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Description

“[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 . The IUPAC name for this compound is [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of N’-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives involves the conversion of 3-chlorobenzoic acid to ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol, ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetate, and 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide .


Molecular Structure Analysis

The InChI code for “[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is 1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Anticancer and Antimicrobial Activities : A study by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities, for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These compounds, including those related to [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol, showed promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya, D. R. Vennapu, & S. Shah, 2021).

Corrosion Inhibition : Research by Sadeghzadeh et al. (2021) on the corrosion inhibition efficiency of isoxazoles, including derivatives of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol, for mild steel in HCl solution through electrochemical methods. This study demonstrated that these compounds are effective mixed-type corrosion inhibitors, suggesting potential applications in protecting industrial metals (Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, & Seyyedi, 2021).

Enzyme Inhibition for Alzheimer's Disease : A work by Saeedi et al. (2019) focused on designing and synthesizing arylisoxazole-phenylpiperazine derivatives as selective inhibitors for acetylcholinesterase, a target for Alzheimer's disease treatment. This research underscores the importance of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol derivatives in developing new therapeutic agents (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).

Biocatalytic Synthesis : Chen et al. (2021) investigated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a related compound, in a green and efficient manner using a liquid-liquid biphasic microreaction system with recombinant Escherichia coli as a whole-cell catalyst. This innovative approach demonstrated the potential for high-efficiency synthesis of complex organic compounds, highlighting the versatility of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol and its derivatives in various synthesis applications (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNHPTPDCOUPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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